Mal-PEG5-NH-Boc
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Overview
Description
Mal-PEG5-NH-Boc is a heterobifunctional polyethylene glycol derivative. It contains a maleimide group and a tert-butoxycarbonyl (Boc) protected amine group. The maleimide group is reactive towards thiol groups, forming stable thioether bonds, while the Boc group can be removed under mild acidic conditions to reveal a free amine group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG5-NH-Boc typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a maleimide derivative to introduce the maleimide group.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected amine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated with maleimide derivatives.
Protection and Purification: The amine groups are protected with Boc anhydride, followed by purification steps to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
Mal-PEG5-NH-Boc undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to reveal a free amine group
Common Reagents and Conditions
Thiol Reagents: The maleimide group reacts with thiol-containing compounds under neutral to slightly basic conditions.
Acidic Conditions: The Boc group is removed using mild acids such as trifluoroacetic acid
Major Products Formed
Thioether Bonds: Reaction with thiol groups forms stable thioether bonds.
Free Amine: Deprotection of the Boc group reveals a free amine group
Scientific Research Applications
Mal-PEG5-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker for polyethylene glycol spacers and in the synthesis of proteolysis-targeting chimeras (PROTACs).
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications
Mechanism of Action
The mechanism of action of Mal-PEG5-NH-Boc involves:
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups in biomolecules to form stable thioether bonds.
Deprotection of Boc Group: The Boc group is removed under acidic conditions to reveal a free amine group, which can further react with other functional groups
Comparison with Similar Compounds
Similar Compounds
Mal-PEG5-NH2: Similar to Mal-PEG5-NH-Boc but without the Boc protection, making it more reactive.
Mal-PEG5-NH-Mal: Contains two maleimide groups, allowing for dual thiol conjugation
Uniqueness
This compound is unique due to its dual functionality, allowing for selective reactions with thiol groups and controlled deprotection of the amine group. This makes it highly versatile for various applications in research and industry .
Properties
Molecular Formula |
C21H36N2O9 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H36N2O9/c1-21(2,3)32-20(26)22-6-8-27-10-12-29-14-16-31-17-15-30-13-11-28-9-7-23-18(24)4-5-19(23)25/h4-5H,6-17H2,1-3H3,(H,22,26) |
InChI Key |
XDEPEGXMZLLZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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